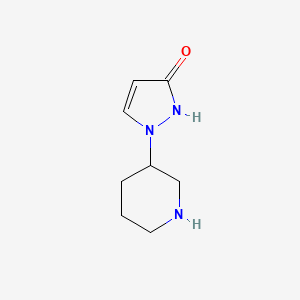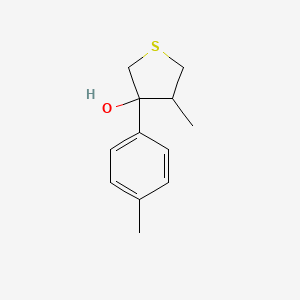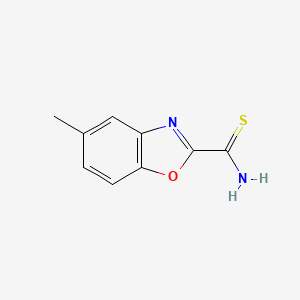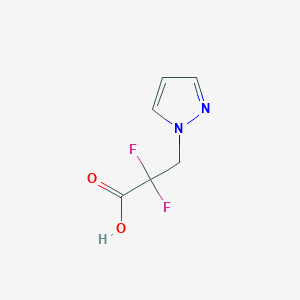![molecular formula C13H23NO2 B13198261 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholin-4-yl)bicyclo[610]nonan-4-ol is a chemical compound with the molecular formula C₁₃H₂₃NO₂ This compound features a morpholine ring attached to a bicyclo[610]nonane structure, which includes a hydroxyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol typically involves the reaction of a bicyclo[6.1.0]nonane derivative with morpholine under specific conditions. One common method includes the use of a Diels-Alder reaction to form the bicyclo[6.1.0]nonane core, followed by functionalization with morpholine and subsequent hydroxylation at the fourth position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclo[6.1.0]nonane core or the morpholine ring.
Substitution: The morpholine ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted morpholine compounds.
Applications De Recherche Scientifique
5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the bicyclo[6.1.0]nonane core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.3.0]nonene derivatives: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
Morpholine derivatives: Compounds with a morpholine ring but different core structures.
Uniqueness
5-(Morpholin-4-yl)bicyclo[610]nonan-4-ol is unique due to its specific combination of a morpholine ring and a bicyclo[610]nonane core
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
5-morpholin-4-ylbicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C13H23NO2/c15-13-4-2-11-9-10(11)1-3-12(13)14-5-7-16-8-6-14/h10-13,15H,1-9H2 |
Clé InChI |
NEBSZGYIFSALFP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(CCC2C1C2)O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)

![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)








